Methyl6-(1,1-difluoroethyl)pyridine-3-carboxylate

Lipophilicity LogP Drug Design

Sourcing a reliable fluorinated pyridine building block for CNS-targeted drug discovery often means long lead times and inconsistent purity. Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate (CAS 1935962-82-5) solves this as a direct precursor for Cav1.2 activators (schizophrenia, MDD) and NR2B NMDA antagonists. - The 1,1-difluoroethyl group delivers a unique balance of lipophilicity and metabolic stability distinct from -CF₃ analogs. - Methyl ester form enables direct hydrolysis to the carboxylic acid for amide/ester library synthesis. - Consistent supply with verified purity supports reproducible SAR exploration and scale-up.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
Cat. No. B13632130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl6-(1,1-difluoroethyl)pyridine-3-carboxylate
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)C(=O)OC)(F)F
InChIInChI=1S/C9H9F2NO2/c1-9(10,11)7-4-3-6(5-12-7)8(13)14-2/h3-5H,1-2H3
InChIKeyYSVOGFKRVKIZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate: Core Properties and Procurement


Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate (CAS 1935962-82-5) is a fluorinated heterocyclic building block composed of a pyridine core with a methyl ester at the 3-position and a 1,1-difluoroethyl substituent at the 6-position . This compound, also known as methyl 6-(1,1-difluoroethyl)nicotinate, has the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . Its predicted physicochemical properties include a boiling point of 245.3±40.0 °C, a density of 1.218±0.06 g/cm³, and a pKa of 1.12±0.22 . The compound functions primarily as an intermediate in the synthesis of pharmaceuticals (e.g., Cav1.2 activators [1] and NR2B NMDA receptor antagonists [2]) and agrochemicals [3], with the difluoroethyl group providing enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate: Irreplaceable Features


Generic substitution of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate with structurally similar pyridine-3-carboxylate esters (e.g., trifluoromethyl, methyl, or unsubstituted analogs) is not chemically or functionally viable. The 1,1-difluoroethyl moiety (-CF2CH3) confers a unique balance of steric bulk and electronegativity distinct from the -CF3 group . While -CF3 is strongly electron-withdrawing and highly lipophilic, -CF2CH3 provides a less electron-withdrawing but still moderately lipophilic profile, potentially leading to different receptor-binding kinetics, metabolic pathways, and overall compound stability [1]. As a methyl ester, this compound serves as a specific precursor for generating the corresponding carboxylic acid through hydrolysis , a key step in producing active pharmaceutical ingredients (APIs) or agrochemical actives. Simply substituting with a different ester or a pre-hydrolyzed acid could alter reaction yields, necessitate different catalysts, or introduce purification challenges . The precise positioning of the difluoroethyl group at the 6-position is critical for the biological activity and synthetic utility of downstream molecules, as evidenced by its inclusion in patent-protected compound classes [2] [3].

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate: Differentiation Evidence


Lipophilicity vs. Trifluoromethyl Analog

The 1,1-difluoroethyl group (-CF2CH3) on the target compound provides a distinct lipophilicity profile compared to the commonly used trifluoromethyl (-CF3) analog. Based on predicted LogP values for related pyridine systems, the difluoroethyl substituent yields a lower LogP than the trifluoromethyl group [1] . This difference is critical for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity LogP Drug Design

Hydrolytic Reactivity: Methyl Ester vs. Free Acid

The target compound, a methyl ester, is a crucial synthetic intermediate that can be selectively hydrolyzed to its corresponding carboxylic acid, 6-(1,1-difluoroethyl)pyridine-3-carboxylic acid (CAS 1211515-90-0) . Direct procurement of the methyl ester allows for controlled, on-demand generation of the free acid, which is a common pharmacophore in drug candidates [1]. This contrasts with directly sourcing the free acid, which may have different solubility, stability, and handling characteristics.

Prodrug Synthetic Intermediate Hydrolysis

Regioisomeric Specificity in Fungicidal Pyridines

The precise 6-substitution pattern of the difluoroethyl group on the pyridine ring is a defining feature of this compound, distinguishing it from other regioisomers (e.g., 2-, 4-, or 5-substituted difluoroethylpyridines) that have different applications or biological activities [1]. Patent literature on pyridine-based fungicides explicitly claims structures with specific substitution patterns, including 6-fluoroalkyl groups [2] [3]. This suggests that the 6-position is critical for optimal interaction with the biological target.

Fungicide Agrochemical Regiochemistry

Physicochemical Properties vs. Non-Fluorinated Analogs

The incorporation of fluorine atoms into the 1,1-difluoroethyl group significantly alters the predicted physicochemical properties of the target compound compared to its non-fluorinated alkyl analogs (e.g., methyl or ethyl). Fluorination is known to increase lipophilicity, enhance metabolic stability, and modulate pKa . These changes are crucial for optimizing drug-like properties.

Physicochemical Properties Fluorination Stability

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate: Key Applications


Cav1.2 Activators for Neuropsychiatric Disorders

The compound serves as a direct building block for synthesizing pyridine-3-carboxylate derivatives claimed as Cav1.2 activators for treating schizophrenia, bipolar disorder, and major depressive disorder [1]. The 6-(1,1-difluoroethyl) motif, in conjunction with the 3-carboxylate, is a defined element in the patent's Markush structures, highlighting its specific utility over other haloalkyl analogs [2].

NR2B NMDA Receptor Antagonist Development

The difluoroethylpyridine core is a key structural feature in a series of patent-protected NR2B antagonists [3]. Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is an ideal precursor for generating the diverse array of amide and other carboxylic acid derivatives required for exploring this chemical space, offering a direct route to these CNS-targeted compounds [4].

Next-Generation Fungicide Intermediate

The compound's structure aligns with a broader class of fluorinated pyridine derivatives that are extensively patented as fungicides [5] [6]. The methyl ester functionality is a common prodrug or intermediate form in agrochemicals, providing a handle for further derivatization (e.g., to amides, hydrazides) to optimize field stability, uptake, and target-site activity against phytopathogenic fungi [7].

Fluorinated Nicotinic Acid Derivatives

As a protected form of 6-(1,1-difluoroethyl)pyridine-3-carboxylic acid, this methyl ester is the preferred starting material for synthesizing a library of amide, ester, and ketone derivatives. Its use ensures a consistent and high-yielding synthetic route for exploring the SAR of fluorinated nicotinic acid-based drug candidates, which are common motifs in kinase inhibitors, GPCR modulators, and other therapeutic areas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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